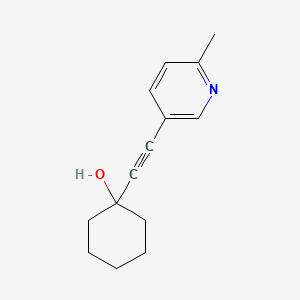
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a pyridyl group connected via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with cyclohexanone in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium amide can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone.
Reduction: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the ethynyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be compared with other similar compounds, such as:
1-[(3-Pyridyl)ethynyl]cyclohexanol: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone: The oxidized form of the compound, which may have different chemical and biological properties.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane: The reduced form of the compound, which may exhibit different reactivity and interactions.
Biological Activity
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexanol backbone substituted with a 6-methyl-3-pyridyl ethynyl group. Its chemical formula is represented as follows:
This structure contributes to its unique biological properties, enabling interactions with various biological targets.
- Antioxidant Activity : Cyclohexanol derivatives have been studied for their ability to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of NRF2 leads to the upregulation of antioxidant genes such as HO-1 and GST, which help mitigate oxidative damage in cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly significant in models of chronic inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research indicates that cyclohexanol derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs of this compound have been tested for their efficacy against Hepatitis C virus (HCV) and demonstrated significant potency with EC50 values in the nanomolar range, indicating their potential as antiviral agents .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of cyclohexanol derivatives, one compound demonstrated an EC50 value of 177 nM against Huh7.5.1 cells infected with HCV. This suggests that structural modifications can enhance potency while reducing cytotoxicity compared to earlier analogs .
Case Study: Inflammation Reduction
Another study focused on the anti-inflammatory effects of cyclohexanol derivatives in a rat model of nephrotoxicity. The results indicated significant reductions in markers of inflammation and oxidative stress, supporting the potential use of these compounds in managing inflammatory diseases .
Properties
CAS No. |
52535-36-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[2-(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c1-12-5-6-13(11-15-12)7-10-14(16)8-3-2-4-9-14/h5-6,11,16H,2-4,8-9H2,1H3 |
InChI Key |
IELAPYICSDDDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















